![molecular formula C20H25N3O4S B3005175 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2309780-54-7](/img/structure/B3005175.png)

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

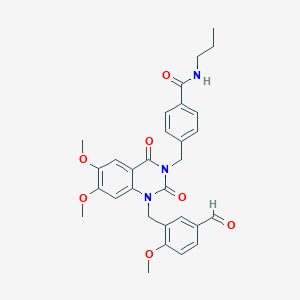

The compound "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. Such compounds are of significant interest due to their potential pharmacological properties, including antibacterial and anti-inflammatory activities. The presence of a sulfonamide group is a common feature in many therapeutic agents, and modifications to this core structure can lead to a variety of biological activities .

Synthesis Analysis

The synthesis of heterocyclic compounds with a sulfonamido moiety often involves the reaction of a precursor with various active methylene compounds. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted to produce pyran, pyridine, and pyridazine derivatives . Similarly, the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the creation of selective ligands for receptors such as the 5-HT7 receptor, indicating that the synthesis of such compounds can be tailored for specific biological targets .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the heterocyclic core can significantly influence the binding affinity and selectivity towards biological targets. For example, the introduction of a cyclopropyl group in the N-alkylated arylsulfonamides has been shown to contribute to the selectivity for the 5-HT7 receptor . The molecular docking studies of heterocyclic sulfonamides against enzymes like dihydrofolate reductase further underscore the importance of molecular structure in determining the inhibitory potential of these compounds .

Chemical Reactions Analysis

Heterocyclic sulfonamides can undergo various chemical reactions, which are essential for the diversification of their biological activities. The reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives is one example of the chemical transformations these compounds can undergo . Additionally, the treatment of precursors with urea, thiourea, and guanidine hydrochloride can furnish pyrimidine and thiazine derivatives, expanding the chemical space of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic sulfonamides, such as solubility, stability, and pharmacokinetic profiles, are critical for their development as therapeutic agents. For instance, the synthesis of N-acylated sulfonamide sodium salts as prodrugs for COX-2 inhibitors has been explored to improve pharmacological profiles and physicochemical properties suitable for oral and parenteral administration . The introduction of fluorine atoms can also affect the chemical shifts and splitting patterns in NMR spectra, which is important for the structure elucidation of these compounds .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. Pyrazole derivatives, which this compound is a part of, have been found to possess diverse biological activities . .

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it is likely that multiple pathways are affected

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level

Propriétés

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-28(25,16-6-7-19-20(12-16)27-11-1-10-26-19)21-8-9-23-18(15-4-5-15)13-17(22-23)14-2-3-14/h6-7,12-15,21H,1-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNDNJKMRKLQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)